Ketazocine - 36292-69-0

Ketazocine

Catalog Number: EVT-271740
CAS Number: 36292-69-0
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ketazocine is discontinued (DEA controlled substance). It is an analgesic and a type of kappa-opiate.
Source and Classification

Ketazocine is a synthetic derivative of the benzomorphan class, specifically designed to interact with opioid receptors in the brain. Its chemical structure is denoted by the molecular formula C18H23NO2C_{18}H_{23}NO_2 and it is registered under the CAS number 36292-69-0. Its classification as a kappa opioid receptor agonist positions it among compounds that can modulate pain and emotional responses through the endogenous opioid system.

Synthesis Analysis

The synthesis of ketazocine involves several critical steps, primarily focusing on constructing the benzomorphan core structure. The synthetic route typically includes:

  1. Formation of the Benzomorphan Core:
    • This step involves cyclization reactions using appropriate precursors to form the foundational benzomorphan skeleton.
  2. Functionalization:
    • Introduction of functional groups such as cyclopropylmethyl and hydroxyl groups is performed to enhance the pharmacological properties of the compound.
  3. Purification:
    • The final product undergoes purification techniques, including recrystallization or chromatography, to ensure high purity levels suitable for biological testing .

The synthesis process emphasizes controlling reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Ketazocine's molecular structure features a complex arrangement that contributes to its biological activity. Key aspects include:

  • Core Structure: The benzomorphan framework provides a rigid structure conducive to receptor binding.
  • Functional Groups: The presence of specific substituents, such as the cyclopropylmethyl group, influences its interaction with kappa opioid receptors.
  • Conformational Analysis: Studies have shown that ketazocine adopts specific conformations that enhance its affinity for kappa receptors, which are crucial for its agonistic activity .

The molecular geometry has been analyzed using techniques such as nuclear magnetic resonance spectroscopy, which confirms the stability of its conformation in solution.

Chemical Reactions Analysis

Ketazocine participates in various chemical reactions that can modify its structure and properties:

  1. Oxidation:
    • Ketazocine can be oxidized to form ketones or other oxidized derivatives using agents like potassium permanganate.
  2. Reduction:
    • Reduction reactions can convert ketazocine into less oxidized forms, potentially altering its receptor binding characteristics.
  3. Substitution Reactions:
    • These reactions allow for the introduction of different functional groups into the ketazocine molecule, enhancing its versatility in research applications.
  4. Hydrolysis:
    • Hydrolysis can break down ketazocine into smaller fragments, which may be useful in understanding its metabolic pathways .

Common reagents used in these reactions include various acids and bases tailored to achieve desired modifications.

Mechanism of Action

Ketazocine primarily acts as an agonist at kappa opioid receptors, which are part of the G protein-coupled receptor family involved in modulating pain perception and emotional responses. The mechanism involves:

  • Receptor Binding: Ketazocine binds selectively to kappa receptors, leading to a conformational change that activates intracellular signaling pathways.
  • Signal Transduction: This activation results in decreased neuronal excitability and modulation of neurotransmitter release, contributing to analgesic effects.
  • Selectivity Profile: Compared to other opioid receptors (mu and delta), ketazocine exhibits a higher selectivity for kappa receptors, making it an important compound for studying kappa-mediated effects .

Research has shown that ketazocine's binding affinity is influenced by structural modifications, providing insights into designing more effective analgesics.

Physical and Chemical Properties Analysis

Ketazocine exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 285.38 g/mol.
  • Solubility: It demonstrates variable solubility in organic solvents, which is essential for its application in biological assays.
  • Stability: Ketazocine remains stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.

These properties are critical for determining its suitability in pharmacological applications and experimental settings .

Applications

Ketazocine has significant implications across various scientific fields:

  1. Pharmacology: It serves as a model compound for studying kappa opioid receptor interactions, aiding in drug development targeting pain management.
  2. Biomedical Research: Ketazocine is utilized in experimental studies to explore the biological effects of kappa receptor activation on pain sensation and psychological conditions.
  3. Drug Development: The compound contributes to developing new analgesics with fewer side effects compared to traditional opioids due to its selective action on kappa receptors .
Historical Context and Discovery of Ketazocine in Opioid Receptor Research

Early Identification as a κ-Opioid Receptor (KOR) Prototype Agonist

Ketazocine (also known as ketocyclazocine) was first synthesized in 1959 by Eddy, May, and Ager as part of efforts to develop non-addictive analgesics [1] [4]. Initial pharmacological characterization in the 1970s revealed its unique profile: Unlike morphine, it induced profound sedation and bizarre behavioral responses (e.g., "monster hallucinations" in humans) without typical μ-opioid receptor (MOR)-mediated respiratory depression [1] [8]. Martin et al. (1976) later identified these effects as distinct from MOR or δ-opioid receptor (DOR) activation in chronic spinal dog models. This led to the designation of the κ-opioid receptor (KOR) subtype, named after ketazocine as its prototypical agonist [1] [6]. Receptor binding assays confirmed ketazocine’s high affinity for KOR (K~i~ = 0.21 nM), with moderate affinity for MOR (K~i~ = 0.6 nM) and DOR (K~i~ = 0.5 nM), cementing its role as a KOR-selective tool [4].

Table 1: Key Properties of Ketazocine

PropertyValue/ObservationSignificance
Year Synthesized1959Early benzomorphan analgesic candidate
Receptor Affinity (K~i~)KOR: 0.21 nM; MOR: 0.6 nM; DOR: 0.5 nMHigh selectivity for KOR
Behavioral EffectsSedation, dysphoria, diuresisDistinct from morphine’s euphoria/respiratory depression
Prototypical RoleDefined κ-opioid receptor pharmacologyValidated KOR as a distinct receptor class

Role in Distinguishing KOR from μ- and δ-Opioid Receptor Pharmacology

Ketazocine was instrumental in differentiating KOR pharmacology from MOR/DOR pathways through three key mechanisms:

  • Neurochemical Profiling: Ketazocine demonstrated dose-dependent analgesia and pupil constriction akin to morphine but did not suppress skin twitch reflex, respiratory rate, pulse, or temperature [1]. Critically, its effects were not reversed by the MOR antagonist naloxone, confirming a non-MOR mechanism [1] [8].
  • Behavioral Studies: In contrast to morphine’s euphoria, ketazocine caused dysphoria and psychotomimetic effects in humans. Animal studies showed it failed to substitute for morphine in drug-discrimination tests but induced unique "aversive" states [1] [6].
  • Receptor Binding Hierarchy: Competitive displacement studies showed ketazocine bound preferentially to KOR sites labeled by [³H]ethylketocyclazocine, while morphine displaced MOR-specific ligands. This provided biochemical evidence for receptor heterogeneity [6] [8].

Table 2: Pharmacological Differentiation of Ketazocine vs. Morphine

ParameterKetazocine (KOR)Morphine (MOR)
Respiratory EffectsNo significant depressionMarked dose-dependent depression
Thermal ResponseNo changeHypothermia
Pupillary EffectConstrictionConstriction
Receptor AntagonismResistant to naloxoneFully reversed by naloxone
Affective ResponseDysphoria/aversionEuphoria/reward

Contribution to the Classification of Benzomorphan Derivatives in Analgesic Development

As a pioneering benzomorphan, ketazocine established critical structure-activity relationship (SAR) principles that guided analgesic design:

  • Core Scaffold Optimization: The benzomorphan structure simplified morphine’s pentacyclic scaffold by removing the C-ring, retaining the phenolic OH (position 8) and tertiary amine (position N). Ketazocine’s 6,11-dimethyl groups enhanced KOR affinity [4] [9]. Modifications at these positions yielded derivatives with varied selectivity:
  • N-Substitution: Replacing N-methyl with allyl or cyclopropylmethyl groups converted KOR agonists to antagonists [5] [9].
  • Position 8 Modifications: 8-Amino or 8-acetoxy substitutions prolonged duration vs. 8-OH [5] [7].
  • Functional Biasing: Ketazocine derivatives like LP1 (N-phenylpropanamido variant) were engineered as MOR-agonist/DOR-antagonist hybrids to reduce tolerance. These leveraged the benzomorphan core’s versatility to "tune" functional selectivity [7] [9].
  • Stereochemical Insights: The (−)-(1R,5R,9R) configuration of ketazocine was optimal for KOR/MOR binding. Enantiomeric purity studies revealed (+)-isomers preferentially bound σ-receptors, shifting analgesic focus to (−)-forms [5] [9].

Table 3: Structural Features of Ketazocine vs. Key Benzomorphan Derivatives

CompoundN-SubstituentPosition 8Receptor ProfileClinical/Experimental Utility
KetazocineMethylOHKOR > MOR ≫ DORKOR prototype tool
PentazocineAllylOHKOR agonist/MOR partial agonistMixed-action analgesic
CyclazocineCyclopropylmethylOHKOR/MOR antagonistInvestigational for addiction
LP1PhenylpropanamidoOHMOR agonist/DOR antagonistBiased agonist candidate

Ketazocine’s legacy persists in modern KOR drug discovery, including peripherally restricted agonists (e.g., asimadoline) and G-protein-biased ligands designed to circumvent dysphoria [2] [8]. Its SAR insights remain foundational for developing safer analgesics targeting KOR-mediated pathways.

Properties

CAS Number

36292-69-0

Product Name

Ketazocine

IUPAC Name

(1R,9S,13R)-10-(cyclopropylmethyl)-4-hydroxy-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-8-one

Molecular Formula

C18H23NO2

Molecular Weight

285.4 g/mol

InChI

InChI=1S/C18H23NO2/c1-11-16-17(21)14-6-5-13(20)9-15(14)18(11,2)7-8-19(16)10-12-3-4-12/h5-6,9,11-12,16,20H,3-4,7-8,10H2,1-2H3/t11-,16-,18+/m0/s1

InChI Key

HQBZLVPZOGIAIQ-SDDDUWNISA-N

SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Solubility

Soluble in DMSO

Synonyms

(+)-3-(cyclopropylmethyl)-8-keto-5-(eq)-9-(ax)-dimethyl-6,7-benzomorphan
ketazocine
ketazocine methanesulfonate
ketazocine, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, (2alpha,6alpha,11S*)-isomer
ketazocine, hydrochloride, (2alpha,6alpha,11S*)-isomer
ketazocine, mesylate, (2alpha,6alpha,11S*)-(+-)-isomer
ketazocine, mesylate, (2S-(2alpha,6alpha,11S*))-isomer
ketocyclazocine

Canonical SMILES

CC1C2C(=O)C3=C(C1(CCN2CC4CC4)C)C=C(C=C3)O

Isomeric SMILES

C[C@H]1[C@H]2C(=O)C3=C([C@@]1(CCN2CC4CC4)C)C=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.